Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-pyridin-3-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-8-15(9-6-11)12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQAQABPYFVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of pyridin-3-yl-substituted piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Reduction reactions can yield alcohol derivatives with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution Reactions : It can undergo nucleophilic substitution with alkyl halides or acyl chlorides to produce various substituted derivatives .
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.
- Anticancer Potential : Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to changes in cellular processes .
Medical Applications
This compound is being explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets. Its unique structure allows it to participate in significant biological interactions, making it a candidate for drug development .
Industrial Uses
In industry, this compound is utilized in the development of new materials and serves as a precursor for synthesizing specialty chemicals. Its versatility makes it valuable for creating diverse chemical products .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation through apoptosis induction, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound revealed that it exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The study concluded that further exploration could lead to effective antimicrobial agents based on this structure.
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Structural Comparison
Piperidine-4-carboxylate derivatives vary in substituents at the nitrogen and ester positions, significantly altering their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Steric Effects : Bulky substituents like benzyl groups (e.g., ) may restrict conformational flexibility compared to smaller pyridinyl groups.
Key Observations :
- Catalytic Hydrogenation : Raney nickel-mediated hydrogenation (e.g., ) efficiently reduces imine intermediates but requires careful control to avoid over-reduction.
- Coupling Agents : EDCI/HOBt systems (e.g., ) are preferred for amide bond formation, offering high yields and mild conditions.
Physicochemical Properties
Comparative physical data highlight solubility, stability, and crystallinity differences:
Key Observations :
- Crystallinity : Chloropyridazine derivatives (e.g., ) exhibit higher melting points due to enhanced intermolecular interactions.
- Lipophilicity : Chlorobenzyl and chloropyridazine substituents increase LogP, favoring membrane permeability.
Key Observations :
Biological Activity
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Extensive research has been conducted to evaluate its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a pyridine moiety. Its chemical structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets, making it a candidate for therapeutic exploration.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may bind to molecular targets, modulating their activity and leading to alterations in cellular processes. However, detailed pathways and specific targets remain under investigation.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's effect on human tumor xenografts in nude mice. The results indicated that this compound significantly inhibited tumor growth at well-tolerated doses.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 10.5 | Induced apoptosis |
| MCF7 (breast cancer) | 15.2 | Inhibited proliferation |
These results underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies have indicated favorable absorption characteristics, with moderate bioavailability observed in preclinical models.
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Peak plasma concentration | 150 ng/mL |
| Volume of distribution | 0.5 L/kg |
These parameters suggest that the compound could achieve effective concentrations in systemic circulation, enhancing its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
